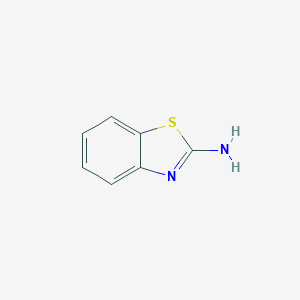

2-Aminobenzothiazole

概述

描述

准备方法

合成路线和反应条件: 苯并[d]噻唑-2-胺可以通过多种方法合成。 一种常用的方法是将苯胺与乙酸在溴和硫氰酸铵存在下反应,生成2-氨基-6-硫氰酸基苯并噻唑 。 另一种方法包括2-氨基苯硫酚与醛、酮、酸或酰氯的缩合反应 .

工业生产方法: 在工业环境中,苯并[d]噻唑-2-胺的合成通常涉及苯基硫脲与硫酰氯的反应。 该过程通常需要严格控制温度和反应条件以确保高产率和纯度 .

化学反应分析

反应类型: 苯并[d]噻唑-2-胺会发生各种化学反应,包括:

氧化: 该反应可导致生成亚砜或砜。

还原: 还原反应可将该化合物转化为相应的胺衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用氢化铝锂或硼氢化钠等还原剂。

取代: 卤素、卤代烷烃和酰氯等试剂经常使用.

科学研究应用

Anticancer Applications

Overview of Anticancer Properties

2-Aminobenzothiazole derivatives have emerged as promising candidates in anticancer drug design due to their ability to inhibit various tumor-related proteins. Research indicates that these compounds demonstrate low toxicity while effectively targeting key kinases involved in cancer progression, such as:

- Tyrosine Kinases : CSF1R, EGFR, VEGFR-2, FAK, MET

- Serine/Threonine Kinases : Aurora, CDK, CK, RAF, DYRK2

- Other Targets : PI3K kinase, BCL-X_L, HSP90, mutant p53 protein, DNA topoisomerases

Recent studies have highlighted the structure-activity relationships (SAR) of these compounds, providing insights into how modifications can enhance their potency and selectivity against cancer cells. Notably, several derivatives have entered preclinical trials, showcasing their potential as novel anticancer agents .

Case Study: Riluzole

Riluzole is a well-known drug derived from the this compound scaffold used in treating amyotrophic lateral sclerosis (ALS). Its mechanism involves modulating glutamate release and exerting neuroprotective effects. This example underscores the therapeutic potential of this compound derivatives beyond oncology .

Antimicrobial Activity

Broad Spectrum of Activity

Research has demonstrated that this compound and its derivatives possess significant antimicrobial properties. A variety of synthesized compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance:

- Antimicrobial Screening : A series of 6-substituted this compound derivatives were tested against various bacterial strains, revealing promising antibacterial activity linked to structural modifications .

Mechanism of Action

The antimicrobial action of these compounds is often attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways. The presence of functional groups such as amino and thio groups enhances their interaction with microbial targets .

Synthetic Methodologies

Multicomponent Reactions (MCRs)

Recent advancements in synthetic chemistry have utilized this compound as a versatile building block in multicomponent reactions (MCRs). These reactions facilitate the rapid construction of complex heterocycles that are crucial in drug discovery and materials science. The efficiency of MCRs involving ABT has been highlighted in various studies, showcasing its role in generating diverse chemical entities .

Applications in Material Science

The unique properties of this compound derivatives extend to material science applications. Their potential use in creating semiconducting materials has been explored through the synthesis of metal complexes that exhibit favorable electronic properties. These materials could find applications in electronic devices and sensors .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Anticancer | Drug design (e.g., Riluzole) | Inhibits key tumor-related proteins; low toxicity |

| Antimicrobial | Broad-spectrum antibacterial agents | Effective against Gram-positive/negative bacteria |

| Synthetic Chemistry | Heterocycle formation via MCRs | Efficient synthesis methods for complex compounds |

| Material Science | Semiconductors and electronic devices | Promising electronic properties from metal complexes |

作用机制

苯并[d]噻唑-2-胺的作用机制取决于其应用。在医药化学中,它通常与特定的酶或受体相互作用,导致生物途径的抑制或激活。 例如,一些衍生物抑制拓扑异构酶II,导致DNA双链断裂和细胞死亡 。 该化合物能够与各种分子靶标结合,使其成为药物发现和开发中的一种多功能工具 .

类似化合物:

- 2-氨基苯并咪唑

- 2-氨基苯并噁唑

- 2-氨基噻唑

比较: 尽管所有这些化合物都具有相似的杂环结构,但苯并[d]噻唑-2-胺由于其环中同时存在氮和硫原子而独一无二。这种双重存在使得该化合物具有更广泛的化学反应性和生物活性。 例如,与苯并咪唑和苯并噁唑对应物相比,苯并[d]噻唑-2-胺衍生物通常表现出更强的抗菌和抗癌特性 .

相似化合物的比较

- 2-Aminobenzimidazole

- 2-Aminobenzoxazole

- 2-Aminothiazole

Comparison: While all these compounds share a similar heterocyclic structure, benzo[d]thiazol-2-amine is unique due to the presence of both nitrogen and sulfur atoms in its ring. This dual presence allows for a broader range of chemical reactivity and biological activity. For instance, benzo[d]thiazol-2-amine derivatives often exhibit stronger antimicrobial and anticancer properties compared to their benzimidazole and benzoxazole counterparts .

生物活性

2-Aminobenzothiazole (ABT) is a compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, highlighting key findings from recent studies, including structure-activity relationships (SAR), case studies, and data tables summarizing relevant research.

Antitubercular Activity

Recent studies have identified this compound derivatives as promising candidates for the treatment of tuberculosis. A high-throughput screening against Mycobacterium tuberculosis revealed several analogs with significant bactericidal activity. For instance, one compound demonstrated a minimum inhibitory concentration (MIC) of 14 μM against a strain with lower expression of the essential signal peptidase LepB, while maintaining low cytotoxicity against human HepG2 cells (IC50 > 100 μM) .

Table 1: Antitubercular Activity of Selected this compound Derivatives

| Compound | MIC (μM) | HepG2 IC50 (μM) |

|---|---|---|

| Compound 1 | 14 | >100 |

| Compound 4 | 27 | >100 |

| Compound 8 | 82 | >100 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Compounds derived from this scaffold were tested against various fungi, demonstrating effectiveness that was inhibited by calcium and magnesium ions .

Inhibition of Cancer Cell Proliferation

The anticancer potential of this compound has been extensively studied. For example, a derivative exhibited potent inhibitory activity against CSF1R kinase with an IC50 value of 1.4 nM, indicating strong potential for targeting cancer-related pathways . Another study identified a compound that reduced tumor growth by 62% in an MC38 xenograft model at a dosage of 200 mg/kg .

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound | Target Kinase | IC50 (nM) | Tumor Reduction (%) |

|---|---|---|---|

| Compound 3 | CSF1R | 1.4 | N/A |

| Compound 19 | VEGFR-2 | 0.5 | N/A |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the benzothiazole scaffold can significantly affect biological activity. For instance, substituting various groups on the benzothiazole ring has been shown to enhance or reduce potency against specific targets. Notably, the introduction of methyl groups was found to decrease anti-angiogenic activity .

Riluzole: A Clinical Example

Riluzole, a well-known drug derived from the this compound scaffold, is used for treating amyotrophic lateral sclerosis (ALS). Its mechanism involves inhibiting glutamate release and modulating neuroprotective pathways . Riluzole serves as a benchmark for evaluating new derivatives aimed at improving efficacy and reducing toxicity.

Anti-Virulence Properties

Recent investigations into the anti-virulence properties of certain this compound derivatives have shown promise in targeting Pseudomonas aeruginosa. These compounds were found to reduce motility and toxin production in pathogenic strains, suggesting potential applications in treating infections caused by this bacterium .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-aminobenzothiazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: this compound is typically synthesized via cyclization reactions, such as the Herz reaction, involving thiourea derivatives and halogenated precursors. Recent advances include zinc(II)-catalyzed strategies, which improve regioselectivity and reduce reaction time . Optimization involves adjusting solvent polarity (e.g., ethanol or acetone, in which the compound is freely soluble ), temperature (room temperature to 80°C), and catalytic loadings (e.g., 5–10 mol% ZnCl₂). Monitoring reaction progress via TLC or HPLC ensures intermediate stability and product purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer:

- NMR (¹H/¹³C): Identifies substituent patterns on the benzothiazole ring, with NH₂ protons appearing as broad singlets near δ 6.5–7.5 ppm .

- FTIR: Confirms NH₂ stretches (~3400 cm⁻¹) and C=S/C-N vibrations (1100–1300 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Validates molecular weight (MW: 150.20 g/mol) and fragmentation patterns .

- HPLC: Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer:

- PPE: Wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Use dust masks (FFP2) to prevent inhalation .

- Ventilation: Employ local exhaust systems to minimize airborne particles .

- Storage: Keep in amber glass containers at room temperature, away from strong oxidizers (e.g., peroxides) to prevent decomposition .

- Spill Management: Collect solid residues using non-sparking tools and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational methods be applied to predict the corrosion inhibition efficiency of this compound derivatives?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate molecular descriptors (e.g., HOMO/LUMO energies, dipole moment) to correlate electronic structure with adsorption efficiency on metal surfaces .

- Molecular Dynamics (MD): Simulate inhibitor-metal interactions in acidic media (e.g., HCl) to assess binding energies and surface coverage .

- Experimental Validation: Combine computational predictions with electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to measure inhibition efficiency (%) in mild steel .

Q. What strategies are effective in designing this compound derivatives with enhanced anticancer activity?

- Methodological Answer:

- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 6-position to enhance DNA intercalation or kinase inhibition (e.g., Aurora-B kinase) .

- Hybrid Molecules: Conjugate with acridine or platinum moieties to target topoisomerase IV or induce apoptosis .

- In Vitro Assays: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values against control compounds .

Q. How do environmental factors such as pH and temperature affect the stability and reactivity of this compound?

- Methodological Answer:

- Thermal Stability: Decomposition occurs above 200°C, releasing CO, NOₓ, and SOₓ gases. Use thermogravimetric analysis (TGA) to determine degradation thresholds .

- pH-Dependent Solubility: The compound is very slightly soluble in water but freely soluble in ethanol. Adjusting pH to acidic conditions (pH < 4) can protonate the NH₂ group, enhancing aqueous solubility for biological assays .

- Photostability: Store in amber vials to prevent photodegradation, as UV exposure accelerates decomposition .

Q. What experimental approaches are used to evaluate the environmental impact and biodegradation of this compound?

- Methodological Answer:

- Biodegradation Assays: Incubate with activated sludge (30 days, 100 mg/L initial concentration) and measure COD reduction. Low biodegradability (≤10%) indicates persistence in aquatic systems .

- Ecotoxicology: Test acute toxicity on Daphnia magna (LC₅₀) and algae (growth inhibition). A predicted BCF of 19 suggests low bioaccumulation potential .

- Soil Mobility: Estimate Koc (1600) using molecular connectivity indices; low mobility reduces groundwater contamination risks .

属性

IUPAC Name |

1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGULLIUJBCTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024467 | |

| Record name | 2-Aminobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-aminobenzothiazole is an odorless gray to white powder. (NTP, 1992), Gray to white odorless solid; [CAMEO] Off-white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminobenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN WATER, SOL IN ALCOHOL, ETHER, CHLOROFORM | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.5 (NTP, 1992) - Less dense than water; will float | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000112 [mmHg] | |

| Record name | 2-Aminobenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PLATES FROM WATER, LEAFLETS FROM WATER | |

CAS No. |

136-95-8 | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08K5TLY3EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

270 °F (NTP, 1992), 132 °C | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。